molecular formula C25H31N5O4S2 B12039894 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12039894
M. Wt: 529.7 g/mol
InChI Key: UHMBNESBNUXARF-HKWRFOASSA-N
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Description

9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the morpholinyl and thiazolidinylidene groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a lead compound for drug development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials, catalysts, or other products that benefit from its unique chemical properties

Mechanism of Action

The mechanism of action of 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play key roles in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with a diverse array of molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H31N5O4S2

Molecular Weight

529.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H31N5O4S2/c1-17-5-2-9-29-22(17)27-21(26-7-4-8-28-10-13-33-14-11-28)19(23(29)31)15-20-24(32)30(25(35)36-20)16-18-6-3-12-34-18/h2,5,9,15,18,26H,3-4,6-8,10-14,16H2,1H3/b20-15-

InChI Key

UHMBNESBNUXARF-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCCN5CCOCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCCN5CCOCC5

Origin of Product

United States

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